molecular formula C11H7ClN2O4 B1194056 N-(2-chlorophenyl)-5-nitro-2-furancarboxamide

N-(2-chlorophenyl)-5-nitro-2-furancarboxamide

Cat. No. B1194056
M. Wt: 266.64 g/mol
InChI Key: DBSXHMSKBNARHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorophenyl)-5-nitro-2-furancarboxamide is an aromatic amide and a member of furans.

Scientific Research Applications

  • Antimicrobial Activity : A study by Makino (1962) on alkylated furan derivatives, including compounds similar to N-(2-chlorophenyl)-5-nitro-2-furancarboxamide, demonstrated antibacterial and antifungal activities. These compounds were effective against Trichophyton asteroides and Aspergillus fumigatus (Makino, 1962).

  • Photolysis and Chemical Transformations : Powers (1971) investigated the photolysis of N-butyl-5-nitro-2-furamide, related to our compound of interest, identifying N-butyl-5-methoxy-2-furamide as the photolysis product. This highlights the compound's reactivity under light exposure, which is relevant for chemical synthesis and environmental interactions (Powers, 1971).

  • Crystal Structure Characterization : Guo, Zhang, and Xia (2015) synthesized a structurally similar compound and analyzed its molecular configuration using X-ray crystallography. This study is significant for understanding the physical and chemical properties of such compounds (Guo, Zhang, & Xia, 2015).

  • Biological Evaluation : Ravula et al. (2016) synthesized pyrazoline derivatives containing a similar nitrofuran structure and evaluated their antiinflammatory and antibacterial activities. This research demonstrates the potential therapeutic applications of these compounds (Ravula et al., 2016).

  • Anticonvulsant Activity : A study by Aktürk et al. (2002) on omega-(1H-1-imidazolyl)-N-phenylalkanoic acid amide derivatives, related to our compound of interest, found anticonvulsant activity in certain derivatives, suggesting potential for seizure control applications (Aktürk et al., 2002).

properties

Product Name

N-(2-chlorophenyl)-5-nitro-2-furancarboxamide

Molecular Formula

C11H7ClN2O4

Molecular Weight

266.64 g/mol

IUPAC Name

N-(2-chlorophenyl)-5-nitrofuran-2-carboxamide

InChI

InChI=1S/C11H7ClN2O4/c12-7-3-1-2-4-8(7)13-11(15)9-5-6-10(18-9)14(16)17/h1-6H,(H,13,15)

InChI Key

DBSXHMSKBNARHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-])Cl

solubility

39.4 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-chlorophenyl)-5-nitro-2-furancarboxamide
Reactant of Route 2
Reactant of Route 2
N-(2-chlorophenyl)-5-nitro-2-furancarboxamide
Reactant of Route 3
Reactant of Route 3
N-(2-chlorophenyl)-5-nitro-2-furancarboxamide
Reactant of Route 4
Reactant of Route 4
N-(2-chlorophenyl)-5-nitro-2-furancarboxamide
Reactant of Route 5
Reactant of Route 5
N-(2-chlorophenyl)-5-nitro-2-furancarboxamide
Reactant of Route 6
Reactant of Route 6
N-(2-chlorophenyl)-5-nitro-2-furancarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.